

Synthesis of 1-(4-Methylphenyl)-2-phenylethanone: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(4-Methylphenyl)-2-phenylethanone

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This document provides a comprehensive guide to the synthesis of **1-(4-methylphenyl)-2-phenylethanone**, a valuable ketone intermediate in various chemical syntheses. The primary method detailed is the Friedel-Crafts acylation of toluene with phenylacetyl chloride, a robust and widely applicable reaction for the formation of aryl ketones.

Data Presentation

The following table summarizes the key quantitative data for the reactants and the product involved in this synthesis.

Compound	Molecular Formula	Molar Mass (g/mol)	Density (g/mL)	Boiling Point (°C)	Melting Point (°C)	CAS Number
Toluene	C ₇ H ₈	92.14	0.867	110.6	-95	108-88-3
Phenylacetyl Chloride	C ₈ H ₇ ClO	154.60	1.169	94-95 (at 12 mmHg)	N/A	103-80-0
Aluminum Chloride	AlCl ₃	133.34	2.48	N/A	192.4	7446-70-0
1-(4-Methylphenyl)-2-phenylethanone	C ₁₅ H ₁₄ O	210.27	N/A	N/A	108-110	2001-28-7

Experimental Protocol

This protocol is adapted from a similar synthesis of 2-phenyl-1-(4-methylthiophenyl)ethanone and is expected to provide the desired product in good yield. The Friedel-Crafts acylation of toluene is known to predominantly yield the para-substituted isomer.

Materials:

- Toluene
- Phenylacetyl chloride
- Anhydrous aluminum chloride (AlCl₃)
- Dry methylene chloride (CH₂Cl₂)
- 1N Hydrochloric acid (HCl)
- 5% aqueous Sodium hydroxide (NaOH)
- Brine (saturated aqueous NaCl)

- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Ethanol (for recrystallization)

Equipment:

- Round-bottom flask with a magnetic stirrer
- Addition funnel
- Ice-acetone bath
- Separatory funnel
- Standard glassware for extraction and filtration
- Rotary evaporator

Procedure:

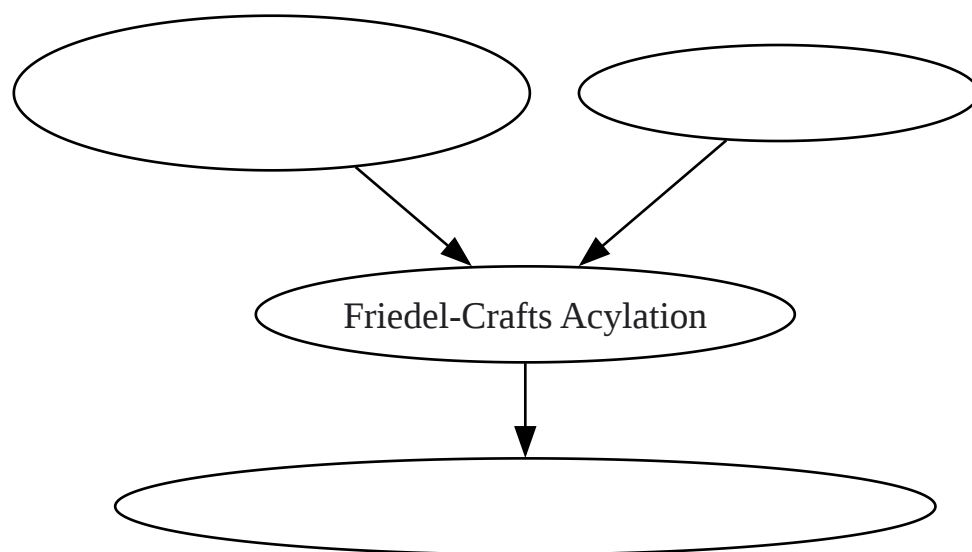
- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, add toluene (1.0 eq) and dry methylene chloride.
- **Cooling:** Cool the solution to 5°C in an ice-acetone bath.
- **Catalyst Addition:** To the cooled solution, add anhydrous aluminum chloride (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains at 5°C .
- **Addition of Acylating Agent:** Slowly add a solution of phenylacetyl chloride (1.0 eq) in dry methylene chloride from the addition funnel to the reaction mixture over a period of 30 minutes, maintaining the temperature at 5°C .
- **Reaction:** Stir the reaction mixture at 5°C for 3.5 hours.
- **Quenching:** Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and 1N hydrochloric acid. Stir overnight.

- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with methylene chloride.
- **Washing:** Combine the organic fractions and wash sequentially with 1N hydrochloric acid, 5% aqueous sodium hydroxide, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** The resulting crude product can be purified by recrystallization from cold ethanol to yield **1-(4-methylphenyl)-2-phenylethanone** as a solid.

Expected Characterization:

- **Appearance:** White to off-white solid.
- **Melting Point:** 108-110 °C.
- **¹H NMR:** Expected signals include a singlet for the methyl protons, a singlet for the methylene protons, and multiplets for the aromatic protons.
- **¹³C NMR:** Expected signals include peaks for the methyl carbon, methylene carbon, carbonyl carbon, and aromatic carbons.
- **IR Spectroscopy:** A strong absorption band characteristic of a ketone carbonyl group (C=O) is expected around 1680-1700 cm⁻¹.

Visualizations



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Caption: Step-by-step workflow of the synthesis, work-up, and purification process.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com